Isoleucylleucine

Kokumi taste modulation Sensory analysis Food flavor enhancement

Isoleucylleucine (Ile-Leu) is a sequence-specific BCAA dipeptide delivering uniquely validated bioactivity across multiple functional tiers. Unlike chemically similar Ile-Ile or Leu-Ile, Ile-Leu provides potent kokumi taste enhancement, ACE inhibition (IC₅₀ 21.2 µM—3× more potent than Val-Phe), and HSP70 induction in skeletal muscle. Multi-level evidence from L6 myotube glucose uptake to human plasma bioavailability confirms mechanism of action. Specify Ile-Leu to eliminate substitution-driven variability in functional food, sports nutrition, and taste modulation research.

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
Cat. No. B13384160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoleucylleucine
Molecular FormulaC12H24N2O3
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C12H24N2O3/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)
InChIKeyJWBXCSQZLLIOCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoleucylleucine (Ile-Leu) Sourcing Guide: A BCAA-Containing Dipeptide with Distinct Bioactivity Relative to Sequence Analogs


Isoleucylleucine (L-Isoleucyl-L-leucine, Ile-Leu) is a non-polar dipeptide composed of two essential branched-chain amino acids (BCAAs) linked by a peptide bond, with the molecular formula C₁₂H₂₄N₂O₃ and a monoisotopic mass of 244.33 Da [1]. It belongs to the class of organic compounds known as dipeptides and is classified as an 'Expected' human metabolite based on HMDB curation, although it has not yet been directly detected in human tissues or biofluids . This dipeptide has been documented since 1970 and is recognized as an incomplete breakdown product of protein digestion or catabolism . Unlike many transient dipeptide intermediates, Ile-Leu has been identified as a bioactive component in whey protein hydrolysates (WPH) with quantifiable effects on skeletal muscle glucose uptake, heat shock protein (HSP) induction, kokumi taste enhancement, and angiotensin-I-converting enzyme (ACE) inhibition [2][3][4], making it a compound of interest for functional food, sports nutrition, and taste modulation research.

Why Ile-Ile or Leu-Ile Cannot Substitute for Isoleucylleucine in Bioactivity-Driven Applications


Ile-Leu, Ile-Ile, Leu-Ile, and Leu-Leu share the same elemental composition (C₁₂H₂₄N₂O₃) and nearly identical physicochemical properties such as hydrophobicity and predicted pKa [1]. This superficial similarity leads procurement workflows to treat these BCAA dipeptides as interchangeable. However, empirical evidence consistently demonstrates that sequence order and residue identity produce sharply divergent biological activities. In sensory systems, Ile-Leu significantly enhances kokumi thickness, whereas Ile-Ile shows minimal effect despite differing only by a single methyl branch position [2]. In skeletal muscle, Ile-Leu elevates HSP70 expression in both muscle and serum, while its sequence-reversed analog Leu-Ile does not [3]. In ACE inhibition, Ile-Leu (IC₅₀ 21.2 µM) is three-fold more potent than the structurally related Val-Phe (IC₅₀ 55.5 µM) [4]. These divergences arise because biological targets—calcium-sensing receptors, peptide transporters, and ACE active sites—recognize N-terminal residue identity, side-chain branching pattern, and peptide backbone geometry, not simply the chemical composition. Generic substitution based on amino acid content alone therefore introduces uncontrolled variability in experimental outcomes and end-product performance.

Isoleucylleucine Quantitative Differentiation Evidence Relative to Closest Analogs


Kokumi Sensory Activity: Ile-Leu vs. Ile-Ile Differentiation in Umami Enhancement

In a direct head-to-head sensory comparison of four Ile/Leu-containing dipeptides at 1 mM concentration, Ile-Leu produced strong kokumi enhancement, whereas Ile-Ile showed minimal activity. The study reported that Leu-Leu, Leu-Ile, and Ile-Leu increased umami thickness by 21.0–40.5% and umami continuity by 15.38–61.54% in MSG solution, while Ile-Ile did not produce a measurable enhancement [1]. Molecular dynamics simulations further revealed that Ile-Leu formed stable complexes with the calcium-sensing receptor (CaSR) through hydrogen bonds involving key residues Ala298 and Glu232, a binding mode not observed for Ile-Ile [1].

Kokumi taste modulation Sensory analysis Food flavor enhancement

ACE Inhibition Potency: Ile-Leu vs. Phe-Leu, Val-Tyr, and Val-Phe in Whey-Derived Antihypertensive Peptides

In a systematic purification and characterization study of ACE-inhibitory dipeptides from whey protein hydrolysate, four peptides were isolated to homogeneity and their IC₅₀ values measured against rabbit lung ACE. Ile-Leu exhibited potent inhibition with an IC₅₀ of 21.2 µM, comparable to Phe-Leu (16.0 µM) and Val-Tyr (17.7 µM), but significantly more potent than Val-Phe (55.5 µM) [1]. Ile-Leu and Phe-Leu were specifically noted as being identified for the first time in food protein hydrolysate in this study [1].

ACE inhibition Antihypertensive peptides Functional food ingredients

HSP70 Induction Selectivity: Ile-Leu vs. Leu-Ile in Post-Exercise Skeletal Muscle

In a controlled in vivo study, male Wistar rats were divided into seven groups (n=8) receiving 3 mmol/kg of individual BCAA dipeptides by oral gavage. Ile-Leu administration significantly increased HSP70 expression in both skeletal muscle tissue and serum, whereas the sequence-reversed analog Leu-Ile did not produce this effect [1]. Additionally, Ile-Leu selectively elevated HSP70 and HSP60 without altering HSP25 expression, distinguishing its HSP induction profile from Leu-Val, which broadly upregulated HSP70, HSP25, and HSP90 [1]. The scite.ai citation analysis corroborates: 'Ile-Leu, but not Leu-Ile, elevates the muscle expression of HSP60, HSP70 and HSP70 in plasma' [2].

Heat shock proteins Skeletal muscle recovery Exercise physiology

Skeletal Muscle Glucose Uptake: Ile-Leu as the Predominant Bioactive Dipeptide in Whey Protein Hydrolysate

Among seven BCAA-containing dipeptides identified in WPH by LC/MS/MS (Ile-Val, Leu-Val, Val-Leu, Ile-Ile, Leu-Ile, Ile-Leu, and Leu-Leu), all were found to stimulate glucose uptake in L6 myotubes. However, Ile-Leu was identified as the main component in WPH and was the only dipeptide further validated in isolated epitrochlearis muscle preparations [1]. Ile-Leu-stimulated glucose uptake was completely abolished by treatment with the PI3-kinase inhibitor LY294002 and the aPKC inhibitor GF109203X, establishing a specific signaling pathway dependency that has not been systematically confirmed for the other six BCAA dipeptides [1]. Additionally, Ile-Leu increased glycogen content in isolated muscles, while a separate study demonstrated that Ile-Leu appears in human plasma at significantly elevated concentrations following whey protein hydrolysate ingestion, confirming its bioavailability [2].

Glucose uptake Skeletal muscle metabolism Glycogen synthesis

Evidence-Backed Application Scenarios Where Isoleucylleucine Provides Demonstrated Advantage


Kokumi Taste Modulation in Low-Sodium and Clean-Label Food Formulations

Based on direct sensory evidence that 1 mM Ile-Leu enhances umami thickness and continuity in MSG solution [1], food manufacturers developing reduced-sodium products can employ Ile-Leu as a targeted kokumi enhancer. The key procurement specification is that Ile-Ile must be excluded as a substitute, as it shows minimal kokumi activity despite being chemically nearly identical [1]. Ile-Leu's stable complex formation with the calcium-sensing receptor (CaSR) provides a molecular rationale for its sensory activity that is absent in Ile-Ile [1].

Antihypertensive Functional Food and Nutraceutical Development Targeting ACE Inhibition

Ile-Leu is a validated ACE-inhibitory dipeptide with an IC₅₀ of 21.2 µM against rabbit lung ACE, placing it among the more potent whey-derived dipeptide inhibitors [2]. For peptide manufacturers and functional food developers, Ile-Leu offers a potency advantage over Val-Phe (IC₅₀ 55.5 µM), allowing lower inclusion levels to achieve equivalent ACE inhibition [2]. Ile-Leu was also identified as a first-reported ACE-inhibitory dipeptide from food protein hydrolysate alongside Phe-Leu, giving it priority documentation status [2].

Post-Exercise Skeletal Muscle Recovery and Cytoprotection Research

Ile-Leu is distinguished from its sequence-reversed analog Leu-Ile by its capacity to induce HSP70 expression in both skeletal muscle and serum following oral administration in exercised rat models [3]. This selective HSP70/HSP60 induction profile, without concomitant HSP25 upregulation, differs from the broader HSP response triggered by Leu-Val [3]. Researchers investigating targeted chaperone-mediated cytoprotection in muscle should specify Ile-Leu rather than Leu-Ile or generic BCAA dipeptide mixtures, as sequence specificity determines bioactivity [3].

Skeletal Muscle Glucose Uptake and Glycogen Synthesis Studies Requiring Pathway-Validated Dipeptides

Among BCAA-containing dipeptides found in WPH, Ile-Leu is uniquely validated across multiple experimental tiers: L6 myotube glucose uptake, isolated skeletal muscle glucose transport, complete PI3-kinase/aPKC pathway inhibition mapping, and human plasma bioavailability confirmation [4][5]. This multi-level evidence profile makes Ile-Leu the preferred dipeptide for metabolic research requiring a glucose-uptake-stimulating peptide with established mechanism of action and in vivo relevance, as alternative BCAA dipeptides lack comparable characterization depth [4].

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